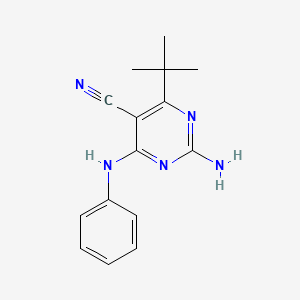

2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a complex organic compound characterized by its pyrimidine ring structure, which is substituted with an amino group, a tert-butyl group, a phenylamino group, and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with tert-butylamine and phenylamine under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Functionalization and Derivatization

The 2-amino and 5-cyano groups serve as key sites for further functionalization:

Amino Group Modifications

-

Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups at the 2-amino position .

Cyano Group Transformations

-

Hydrolysis : Conversion to carboxylic acid (H₂SO₄/H₂O) or amide (NH₃/EtOH) .

-

Nucleophilic Substitution : Reaction with amines or thiols to form amidines or thioamides, respectively .

Stability and Reactivity Under Physiological Conditions

-

Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, indicating robustness under standard storage conditions .

-

pH Sensitivity : Stable in neutral to weakly acidic conditions (pH 4–7), but prone to hydrolysis in strongly basic environments (pH > 10) .

Key Research Findings

-

Selectivity in Kinase Inhibition : Derivatives with tert-butyl and phenylamino groups exhibit >50-fold selectivity for CDK9 over CDK2 due to optimal apolar interactions in the ATP-binding pocket .

-

Crystallographic Insights : X-ray structures confirm hydrogen bonding between the 2-amino group and CDK9’s Glu92 residue, critical for inhibitory potency .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

While a comprehensive article focusing solely on the applications of "2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile" with detailed data tables and case studies is not available within the provided search results, the information provided allows for an overview of its properties, synthesis, and potential research applications.

Chemical Identity and Properties:

this compound is a chemical compound with the molecular formula C15H17N5 and a molecular weight of 267.33 . It is identified by the CAS number CB9216091 .

Potential Applications in Scientific Research:

The search results suggest that this compound and its analogs have potential applications in scientific research, specifically as inhibitors of cyclin-dependent kinases (CDKs) .

CDK Inhibitors:

Analogs of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile, which share a similar pyrimidine scaffold, have been studied as CDK9 inhibitors . These studies indicate that the N-phenyl-4-heteroarylpyrimidine-2-amine scaffold could be optimized to develop clinically useful CDK9 inhibitors . Structural analysis of these compounds bound to CDK9 and CDK2 reveals that different functional groups attached to the pyrimidinyl or aniline ring system can significantly affect CDK potency and selectivity .

Structural Studies:

Crystal structures of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile analogs bound to CDK9/cyclin T and CDK2/cyclin A have been determined . These structures show that there are few specific hydrogen bonds or ionic interactions between the CDKs and the substituents on the 2-amino-4-heteroarylpyrimidine scaffold .

Suppliers:

The compound is available from several suppliers, including ABCR GmbH & CO. KG in Germany and Menai Organics Ltd. in the United Kingdom .

Wirkmechanismus

The mechanism by which 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(tert-butyl)phenol

2-Amino-4-(tert-butyl)benzoic acid

2-Amino-4-(tert-butyl)pyrimidine

Uniqueness: 2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Biologische Aktivität

2-Amino-4-(tert-butyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound is part of a larger class of pyrimidine-5-carbonitrile derivatives known for their diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy against various cancer cell lines, and its structural characteristics that contribute to its biological effects.

- Molecular Formula : C15H17N5

- Molecular Weight : 267.33 g/mol

- CAS Number : [Insert CAS number if available]

Research indicates that compounds within the pyrimidine-5-carbonitrile class act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that derivatives like this compound may inhibit CDK4 and CDK6, inducing G0/G1 phase arrest in various cancer cell lines .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Here are some key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 3.04 | Induction of apoptosis, inhibition of migration |

| HepG-2 | 4.14 | Cell cycle arrest at G2/M phase, increased apoptosis |

| HCT-116 | 0.09 | Significant apoptosis induction |

| A549 | 4.03 | Enhanced caspase-3 activity |

These results indicate that the compound exhibits potent cytotoxicity against a variety of cancer types, with particularly low IC50 values suggesting high efficacy.

Structural Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrimidine and phenyl rings significantly affect the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance binding affinity to target proteins involved in cancer progression . The malleability of the CDK9 active site allows for diverse chemical modifications, which can be exploited to optimize therapeutic efficacy .

Case Studies

- Inhibition of CDK Activity :

- Apoptosis Induction :

Eigenschaften

IUPAC Name |

2-amino-4-anilino-6-tert-butylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-15(2,3)12-11(9-16)13(20-14(17)19-12)18-10-7-5-4-6-8-10/h4-8H,1-3H3,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHSCEJZRHIXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NC(=N1)N)NC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.